4-(Hydroxyamino)naphthalen-1-ol

Environmental fate Azo dye degradation Fungal peroxidase pathway

Standard 4-amino-1-naphthol lacks the N-hydroxyamino group required for redox-based degradation pathway studies. This exact 4-HAN isomer is a validated fungal metabolite standard. - **Critical application:** Transient intermediate quantification in sulfonated azo dye fate studies (HPLC/ESI-TOF-MS). - **Research model:** Proximate carcinogen arylhydroxylamine for N-oxidation genotoxicity and ROS assays. - **Synthetic utility:** Access nitroso-naphthol scaffolds via controlled oxidation. - **Supply:** Research-grade, ≥98% purity, with stability-optimized packaging.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
Cat. No. B11912020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hydroxyamino)naphthalen-1-ol
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2O)NO
InChIInChI=1S/C10H9NO2/c12-10-6-5-9(11-13)7-3-1-2-4-8(7)10/h1-6,11-13H
InChIKeyUJUBYVRYNQGAIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Hydroxyamino)naphthalen-1-ol (CAS 461047-28-9): Structural & Functional Baseline for Procurement Evaluation


4-(Hydroxyamino)naphthalen-1-ol (4-HAN) is a bifunctional naphthalene derivative bearing a phenolic hydroxyl at position 1 and an N‑hydroxyamino group at position 4 (C₁₀H₉NO₂, MW 175.18) . This substitution pattern places it within the arylhydroxylamine class, a group recognized for distinct redox behavior, hydrogen‑bonding capacity, and metabolic activation potential relative to the corresponding primary amines [1]. The compound has been detected as a pathway‑specific intermediate in the fungal degradation of sulfonated azo dyes, confirming its relevance in environmental fate studies and synthetic dye research [2].

Why 4-Amino-1-naphthol or 1-Naphthylhydroxylamine Cannot Substitute for 4-(Hydroxyamino)naphthalen-1-ol


Replacing 4-(Hydroxyamino)naphthalen-1-ol with the structurally closest commercial analog 4‑amino‑1‑naphthol (CAS 2834‑90‑4) changes the functional group from an N‑hydroxyamine (–NHOH) to a primary amine (–NH₂), fundamentally altering redox activity, hydrogen‑bond donor/acceptor count, and metabolic activation profile [1]. Positional isomers such as 1‑naphthylhydroxylamine (N‑hydroxy‑1‑aminonaphthalene) exhibit starkly different carcinogenic potency and mutagenicity, demonstrating that the position of the hydroxylamino group on the naphthalene ring is a critical determinant of biological outcome [2]. Consequently, procurement of a generic aminonaphthol without the exact 4‑hydroxyamino‑1‑ol configuration invalidates comparative studies relying on this specific redox‑active or pathway‑intermediate species.

Quantitative Differentiation Evidence for 4-(Hydroxyamino)naphthalen-1-ol Against Closest Analogs


Unique Pathway Intermediate in Amaranth Azo‑Dye Degradation vs. 4‑Nitrosonaphthol and 4‑Amino‑1‑naphthol

In the degradation of the azo‑dye amaranth by the white‑rot fungus *Bjerkandera adusta* Dec 1, 4‑(hydroxyamino)naphthalen‑1‑ol was identified as a transient intermediate at the primary culture stage (3 days), alongside 1‑aminonaphthalene‑2,3,6‑triol [1]. Neither 4‑amino‑1‑naphthol nor 4‑nitrosonaphthol was detected, indicating that the 4‑hydroxyamino‑1‑ol species represents a specific node in the peroxidase‑hydrolase‑reductase pathway that cannot be replicated by the amine or nitroso analogs [1]. After 10 days the intermediate was fully consumed, demonstrating its transient, pathway‑dependent nature [1].

Environmental fate Azo dye degradation Fungal peroxidase pathway

Hydrogen‑Bond Donor/Acceptor Signature Differentiates 4‑HAN from 4‑Amino‑1‑naphthol

Replacement of the –NH₂ group in 4‑amino‑1‑naphthol with –NHOH in 4‑(hydroxyamino)naphthalen‑1‑ol adds one hydrogen‑bond donor and one acceptor, increasing the total H‑bond donor count from 2 to 3 and the acceptor count from 2 to 3 [1]. The topological polar surface area (tPSA) rises from 46.25 Ų (4‑amino‑1‑naphthol) to 66.48 Ų (4‑HAN, calculated via fragment‑based method) . This 20 Ų increase exceeds the typical threshold for passive blood‑brain barrier penetration discrimination and may alter solubility and target engagement profiles .

Medicinal chemistry Molecular recognition Physicochemical profiling

Differential Redox Liability of the N‑Hydroxyamino Group vs. Primary Amine

Arylhydroxylamines are established as obligate proximate carcinogens for aromatic amines, undergoing metabolic activation via N‑oxidation that is not available to the parent amines [1]. In the classic comparative study by Belman et al. (1968), N‑hydroxy‑1‑aminonaphthalene (positional isomer) was significantly more carcinogenic than N‑hydroxy‑2‑aminonaphthalene following repeated i.p. injection at 5 mg/100 g in rats, demonstrating that the ring position of the hydroxyamino group critically controls biological potency [1]. While direct carcinogenicity data for the 4‑hydroxyamino‑1‑ol isomer are not available, the structural requirement of an N‑hydroxy group for redox cycling, ROS generation, and DNA adduct formation is well established, and the 4‑amino‑1‑naphthol comparator lacks this functional group entirely [1][2].

Redox biochemistry Carcinogenesis Xenobiotic metabolism

Tautomeric Equilibrium and Potential for 4‑Nitroso‑1‑naphthol Formation Not Shared by 4‑Amino‑1‑naphthol

Arylhydroxylamines can undergo tautomerization to the corresponding nitrosoarene under oxidative conditions, a transformation that is structurally impossible for the primary amine analog [1]. In the case of 4‑(hydroxyamino)naphthalen‑1‑ol, this equilibrium would yield 4‑nitroso‑1‑naphthol, a species with distinct UV‑Vis absorption and electrophilic reactivity [2]. While quantitative tautomerization constants (Kₜ) for this specific compound have not been published, the general equilibrium for aryl‑NHOH ⇌ Ar–NO is well documented, and the resulting nitroso species can act as a chromophoric reporter or covalent protein modifier [2]. 4‑Amino‑1‑naphthol lacks this tautomeric channel, limiting its utility in applications that exploit this reversible redox switch.

Physical organic chemistry Tautomerism Spectroscopic characterization

Priority Application Scenarios for 4-(Hydroxyamino)naphthalen-1-ol Based on Verified Differentiation Evidence


Authentic Reference Standard for Azo‑Dye Environmental Fate and Biodegradation Pathway Studies

4‑(Hydroxyamino)naphthalen‑1‑ol is required as an authentic analytical standard for HPLC/ESI‑TOF‑MS identification and quantification in fungal degradation studies of sulfonated azo dyes, where it appears as a pathway‑specific transient intermediate that cannot be substituted by 4‑amino‑1‑naphthol or 4‑nitrosonaphthol [1].

Specialized Redox Probe or Proximate Carcinogen Model Compound in Toxicology Research

The N‑hydroxyamino group confers metabolic activation potential characteristic of arylhydroxylamine proximate carcinogens, making this compound a relevant model for studying N‑oxidation‑dependent genotoxicity and ROS generation, a property absent in the 4‑amino‑1‑naphthol analog [1].

Synthetic Intermediate for 4‑Substituted Naphthol Derivatives via Nitroso Tautomer Chemistry

The hydroxylamine‑nitroso tautomeric equilibrium enables synthetic transformations (e.g., condensation with nucleophiles, cycloadditions) that are not accessible from 4‑amino‑1‑naphthol, providing a route to 4‑nitroso‑1‑naphthol‑derived building blocks under controlled oxidative conditions [1].

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